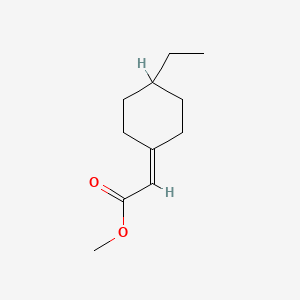

Methyl 2-(4-ethylcyclohexylidene)acetate

Description

Methyl 2-(4-ethylcyclohexylidene)acetate is a synthetic ester compound featuring a cyclohexylidene ring substituted with an ethyl group at the 4-position and an acetate ester moiety. These compounds are typically utilized as intermediates in organic synthesis, pharmaceuticals, or materials science due to their reactive α,β-unsaturated ester systems .

Properties

Molecular Formula |

C11H18O2 |

|---|---|

Molecular Weight |

182.26 g/mol |

IUPAC Name |

methyl 2-(4-ethylcyclohexylidene)acetate |

InChI |

InChI=1S/C11H18O2/c1-3-9-4-6-10(7-5-9)8-11(12)13-2/h8-9H,3-7H2,1-2H3 |

InChI Key |

NIIGASPMBLVIOP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(=CC(=O)OC)CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-ethylcyclohexylidene)acetate can be synthesized through several methods. One common approach involves the esterification of 4-ethylcyclohexanone with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, with sulfuric acid or p-toluenesulfonic acid serving as the catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted esterification has also been explored, as it offers advantages such as reduced reaction times and improved energy efficiency. The optimization of reaction parameters, including catalyst concentration, temperature, and reaction time, is crucial for maximizing the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-ethylcyclohexylidene)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxycarbonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or other reduced derivatives.

Substitution: Various substituted esters or other functionalized compounds.

Scientific Research Applications

Methyl 2-(4-ethylcyclohexylidene)acetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving ester compounds.

Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological targets.

Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals due to its pleasant odor and chemical stability.

Mechanism of Action

The mechanism of action of methyl 2-(4-ethylcyclohexylidene)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which may then participate in further biochemical reactions. The compound’s reactivity and ability to form hydrogen bonds play a crucial role in its interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key differences between Methyl 2-(4-ethylcyclohexylidene)acetate (hypothetical) and its analogs based on substituent variations:

Key Observations:

The 4-oxo group creates a ketone functionality, which may increase electrophilicity at the α,β-unsaturated ester, favoring nucleophilic additions . The 4-phenyl group adds aromaticity, likely improving thermal stability and π-π stacking interactions in materials applications .

Synthetic Utility :

- The hydroxyphenyl derivative is synthesized via multi-step routes involving cyclization and esterification, with purification by column chromatography .

- The oxo analog may serve as a precursor for further reductions or functionalizations, as seen in related systems (e.g., LiOH-mediated hydrolysis of nitrile intermediates) .

Safety Profiles: The hydroxyphenyl variant exhibits notable hazards (skin/eye irritation, respiratory sensitization), necessitating precautions like P261 (avoid inhalation) and P305 (IF IN EYES) .

Phenyl derivative: Employed as a building block in polymer chemistry or liquid crystal synthesis .

Research Findings and Data Gaps

- Physicochemical Data : Experimental data (e.g., melting points, solubility) for these compounds are sparse in the literature. Theoretical calculations or QSPR models could fill these gaps.

- Reactivity : Comparative studies on the reactivity of α,β-unsaturated esters with different substituents (e.g., ethyl vs. phenyl) are lacking but critical for targeted synthesis.

- Toxicity : Only the hydroxyphenyl variant has documented hazards; comprehensive toxicological assessments for other analogs are needed.

Biological Activity

Methyl 2-(4-ethylcyclohexylidene)acetate is a compound of interest due to its potential biological activities, particularly in the realm of antiviral and cytotoxic effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a cyclohexylidene moiety, which is known to influence its interaction with biological targets. The compound's structure can be represented as follows:

- Chemical Formula : C12H20O2

- Molecular Weight : 196.29 g/mol

Antiviral Activity

Recent studies have evaluated the antiviral activity of this compound against various viruses. The following table summarizes the antiviral efficacy based on different assays:

| Virus Type | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| Influenza A/H1N1 | >100 | >100 | <1 |

| Coxsackie virus B4 | >100 | >100 | <1 |

| Respiratory syncytial virus | >100 | >100 | <1 |

The EC50 values indicate the concentration required to inhibit viral cytopathic effects by 50%, while CC50 represents the concentration causing 50% cell viability reduction. The selectivity index (SI), calculated as CC50/EC50, suggests limited antiviral effectiveness for this compound in the tested systems .

Cytotoxicity Assessment

Cytotoxicity assays are essential for determining the safety profile of compounds. In studies, this compound exhibited high concentrations leading to cytotoxic effects, as shown in the following table:

| Compound | Cytotoxicity (CC50 μM) |

|---|---|

| This compound | >100 |

| Ribavirin | 250 |

| Azidothymidine | 2 |

These results indicate that while this compound is less toxic than some established antiviral agents, it still demonstrates significant cytotoxic potential at higher concentrations .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that its structural components may interact with viral proteins or host cell pathways, potentially disrupting viral replication processes. Further research is needed to clarify these interactions and determine specific targets within viral life cycles.

Case Studies and Research Findings

In a notable study, researchers synthesized various derivatives of hydrazones related to this compound and assessed their biological activities. The findings indicated that modifications to the hydrazone structure could enhance or diminish biological activity, suggesting that structural optimization could lead to more potent derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.